molecular formula C13H11NO4 B2469738 Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-77-2

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2469738
CAS No.: 314745-77-2
M. Wt: 245.234
InChI Key: TYFXCKONNIOABQ-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a cyanomethoxy substituent at the C5 position, a methyl group at C2, and a methyl ester at C2. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name

methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-12(13(15)16-2)10-7-9(17-6-5-14)3-4-11(10)18-8/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFXCKONNIOABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while elevated temperatures (60–80°C) accelerate kinetics. For example, using DMF instead of THF in Step 3 reduces reaction time by 30%.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields in Williamson ether synthesis by facilitating ion pairing in heterogeneous systems.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane eluent) effectively isolates intermediates. Final product purity exceeds 95% when using gradient elution.

Analytical Characterization

Critical data for confirming the structure of Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate include:

Technique Key Observations
1H NMR - Methyl group at C2: δ 2.45 (s, 3H)
- Cyanomethoxy –OCH2CN: δ 4.70 (s, 2H)
- Aromatic protons: δ 6.80–7.30 (m, 3H)
13C NMR - Ester carbonyl: δ 168.5
- Nitrile carbon: δ 118.5
IR - C≡N stretch: 2240 cm⁻¹
- C=O ester: 1725 cm⁻¹
HRMS [M+H]+: m/z 246.0764 (C13H12NO4+)

These spectral signatures align with PubChem data for the compound (CID 2055109).

Industrial-Scale Considerations

Large-scale production necessitates:

  • Continuous Flow Reactors : Minimize side reactions during benzofuran cyclization.
  • Green Chemistry Principles : Replace chloroacetonitrile with less toxic cyanating agents (e.g., KCN in ionic liquids).
  • Quality Control : In-line FTIR monitoring ensures real-time reaction tracking.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Organic Synthesis:
Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate serves as a versatile building block in organic synthesis. Its complex structure allows it to act as an intermediate in the creation of more intricate organic molecules. This property is crucial for developing new materials with specific functionalities in both academic and industrial settings.

2. Material Science:
The compound is explored for its potential use in developing specialty chemicals and advanced materials. Its unique chemical properties enable researchers to tailor materials for specific applications, such as coatings, adhesives, and electronic components.

1. Anticancer Properties:
Recent studies have investigated the anticancer potential of this compound. In vitro tests have shown that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells. The mechanism of action appears to involve apoptosis induction, making this compound a candidate for further therapeutic exploration .

2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Activity Assessment

A study assessed the cytotoxic effects of several benzofuran derivatives on different cancer cell lines using MTT assays. The results indicated that this compound derivatives showed varying levels of cytotoxicity, with some compounds achieving IC50 values below 20 µM against K562 cells. This suggests promising anticancer activity worth exploring further .

CompoundCell LineIC50 (µM)
Compound AK56215
Compound BPC325
Compound CSW620>100

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effectiveness of this compound was tested against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus at concentrations of 600 µg/ml, indicating its potential as an antimicrobial agent .

Bacterial StrainConcentration (µg/ml)Inhibition Zone (mm)
Staphylococcus aureus60015
Escherichia coli6000
Bacillus subtilis60012

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzofuran core provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate (Target) C₁₃H₁₁NO₄ 245.23 C5: Cyanomethoxy; C2: Methyl N/A (Hypothesized antimicrobial activity) -
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₃NO₄ 259.26 C3: Ethyl ester Higher lipophilicity (XLogP3 = 2.7)
2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₅H₁₅NO₅ 289.29 C3: 2-Methoxyethyl ester Increased solubility in polar solvents
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₄O₅ 262.26 C5: Acetyloxy; C3: Ethyl ester Lower polarity vs. cyanomethoxy analogs
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (halogen derivatives) C₁₂H₁₂O₄ 220.22 (base structure) C5: Methoxy; Halogens at C4/C6 Antimicrobial activity (Gram+/- bacteria)
Ethyl 5-(cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate C₁₉H₁₅NO₄ 321.33 C2: Phenyl; C3: Ethyl ester Enhanced steric bulk; higher XLogP3 = 4

Structural and Electronic Variations

Ester Group Modifications: The substitution of the methyl ester (target compound) with ethyl () or 2-methoxyethyl () alters lipophilicity and metabolic stability. For example, the ethyl ester analog has a higher XLogP3 (2.7 vs. ~2.3 for methyl), suggesting improved membrane permeability .

C5 Substituents: Replacing cyanomethoxy with acetyloxy () reduces electron-withdrawing effects, which may lower reactivity in nucleophilic substitution reactions.

This substitution also raises the molecular weight by ~76 g/mol compared to the methyl analog.

Physicochemical Properties

  • Polarity: The cyanomethoxy group increases polarity (topological polar surface area ~72.5 Ų), enhancing solubility in polar aprotic solvents .
  • Thermal Stability : Crystallographic data for compound VI () and related sulfonyl derivatives () suggest benzofuran cores are thermally stable, with melting points often exceeding 100°C.

Biological Activity

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of the cyanomethoxy group enhances its reactivity and biological profile. The synthesis typically involves multi-step organic reactions starting from readily available precursors, including:

  • Formation of the Benzofuran Core : A cyclization reaction using phenol derivatives and appropriate alkynes or alkenes.
  • Introduction of the Cyanomethoxy Group : This is achieved through nucleophilic substitution reactions.
  • Esterification : Finalizing the compound by esterifying the carboxylic acid group with methanol in the presence of a catalyst.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. It has been tested against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungi : Various yeast strains.

In vitro assays demonstrate that this compound exhibits significant activity, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • PC3 (prostate cancer)
  • SW620 (colorectal cancer)
  • Caki-1 (renal cell carcinoma)

MTT assays indicate that this compound effectively reduces cell viability in a dose-dependent manner, with IC50 values ranging from 10 µM to 40 µM across different cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds within the benzofuran class. Below is a comparison table summarizing key features:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundYesYesUnique cyanomethoxy group
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylateModerateModerateSimilar structure but different substituents
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylateLimitedLimitedBromine substitution affects reactivity

Case Studies

Several case studies have demonstrated the potential of this compound as a lead compound for drug development. For instance:

  • Study on Antimicrobial Efficacy : A study published in Molecules reported that this compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Cancer Cell Line Research : Research conducted at various universities revealed promising results in reducing tumor growth in animal models when treated with this compound .

Q & A

Q. What are the standard synthetic routes for Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves functionalization of the benzofuran core. A common approach includes:

  • Step 1 : Preparation of the benzofuran scaffold via cyclization of substituted phenols with propargyl alcohols or ketones under acidic conditions.
  • Step 2 : Introduction of the cyanomethoxy group at the 5-position via nucleophilic substitution. For example, reacting 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with cyanomethyl bromide in the presence of a base like NaH in anhydrous THF (as seen in analogous benzofuran syntheses) .
  • Step 3 : Methyl esterification of the carboxyl group using methanol and a catalytic acid (e.g., H₂SO₄).

Q. Key Reaction Conditions :

Reagent/ConditionRoleExample from Literature
NaH/THFBase for deprotonationUsed in benzofuran etherification
Cyanomethyl bromideCyanomethoxy sourceSimilar to protocols for benzofuran derivatives

Validation : Confirm structure via ¹H/¹³C NMR (e.g., characteristic shifts for cyanomethoxy at δ ~4.5 ppm for OCH₂CN and ester carbonyl at δ ~165 ppm) and mass spectrometry (e.g., [M+H]+ expected at m/z 275.2).

Q. What safety protocols are critical when handling this compound?

Based on safety data for structurally similar benzofuran esters:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Exposure Mitigation :
    • Inhalation : Use NIOSH-approved respirators if airborne particles are generated.
    • Skin Contact : Immediately flush with water for 15 minutes; remove contaminated clothing .
  • Toxicity Notes : Cyanomethoxy groups may release cyanide under thermal decomposition. Monitor for symptoms like dizziness or respiratory irritation .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

X-ray crystallography provides definitive bond lengths, angles, and conformation:

  • Sample Preparation : Grow single crystals via slow evaporation from a solvent like dichloromethane/hexane.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELX software (e.g., SHELXL for structure refinement) to model hydrogen bonding and validate the cyanomethoxy group’s orientation .

Q. Example Structural Insights :

  • The benzofuran core typically shows planarity (torsion angles < 5°).
  • Cyanomethoxy O–CH₂–CN bond lengths should align with reported values (~1.42 Å for C–O, ~1.46 Å for C–CN) .

Challenges : Disorder in the cyanomethoxy group may require constraints during refinement. Use PLATON’s SQUEEZE for solvent masking if needed .

Q. What analytical methodologies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or MS data can arise from tautomerism, impurities, or dynamic effects. Strategies include:

  • 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity. For example, HMBC correlations between the cyanomethoxy CH₂ and C-5 of the benzofuran core .
  • High-Resolution MS (HRMS) : Verify molecular formula (e.g., C₁₃H₁₁NO₄ requires m/z 275.0688 [M+Na]+).
  • Dynamic NMR Experiments : Variable-temperature ¹H NMR to detect rotational barriers in the ester or cyanomethoxy groups.

Case Study : If a synthetic intermediate shows unexpected MS fragmentation, compare with computational predictions (e.g., using MassFrontier) to identify rearrangement pathways .

Q. How can computational chemistry predict the reactivity of the cyanomethoxy group in further derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Nucleophilic Attack : Localize electrophilic sites (e.g., cyanomethoxy carbon’s partial positive charge).
  • Thermal Stability : Simulate bond dissociation energies (BDE) for the O–CH₂CN group to predict decomposition thresholds .

Q. Key Findings :

  • The cyanomethoxy group’s electron-withdrawing nature increases the electrophilicity of adjacent positions, facilitating substitutions at C-4 or C-6 of the benzofuran ring .

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